N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of a chromene core and a tetrahydrothiophene moiety
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-16(6-7-22-10-16)9-17-14(18)12-8-11-4-2-3-5-13(11)21-15(12)19/h2-5,8H,6-7,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZPZRIGTVZDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene ring can be introduced via a cyclization reaction involving a suitable thiol and an alkene.
Coupling Reaction: The final step involves coupling the chromene core with the tetrahydrothiophene moiety through an amide bond formation, typically using reagents such as carbodiimides (e.g., DCC) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group and the tetrahydrothiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the chromene core can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the tetrahydrothiophene ring.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives and thiophene-containing compounds.
2-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide: is a related compound with a bromine atom instead of the chromene core.
Uniqueness
- The combination of the chromene core and the tetrahydrothiophene moiety in this compound provides unique chemical properties and potential biological activities that are not observed in simpler analogs.
Biological Activity
Chemical Structure and Properties
The compound consists of a chromene backbone with a carboxamide functional group and a methoxytetrahydrothiophene moiety. Its molecular formula is , and it features both hydrophobic and polar regions, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that compounds similar to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide may exhibit various biological activities, including:
- Antioxidant Activity : The chromene structure is known for its antioxidant properties, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that derivatives of chromene can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
Case Studies
- Antioxidant Study : A study conducted on related chromene derivatives demonstrated significant scavenging activity against free radicals, indicating potential protective effects against oxidative damage .
- Anti-inflammatory Research : A clinical trial involving a chromene derivative showed a marked reduction in inflammatory markers in patients with chronic inflammation .
- Anticancer Activity : In vitro studies revealed that certain chromene derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest .
Pharmacological Profile
The pharmacological profile of this compound suggests several therapeutic applications:
- Potential Use in Cancer Therapy : Due to its ability to induce apoptosis in tumor cells.
- Management of Inflammatory Diseases : By modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
